2-Chloro-4-(3,5-dichlorophenyl)benzonitrile
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Overview
Description
2-Chloro-4-(3,5-dichlorophenyl)benzonitrile is a chemical compound with the molecular formula C13H6Cl3N It is an aromatic nitrile, characterized by the presence of a benzonitrile group substituted with chlorine atoms at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with arylamines in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the ammoxidation of 2-chlorotoluene using catalysts such as V2O5/Al2O3. This process is conducted in a fixed bed reactor at atmospheric pressure, allowing for the efficient conversion of the starting material to the desired benzonitrile derivative .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,5-dichlorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or other strong bases.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Chloro-4-(3,5-dichlorophenyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile exerts its effects involves its interaction with the androgen receptor. Unlike traditional AR antagonists that target the ligand binding pocket, this compound is believed to target a non-LBP site, which may help overcome drug resistance issues associated with current AR antagonists.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzonitrile: Shares the dichlorophenyl group but lacks the additional chlorine substitution on the benzonitrile ring.
2-Chlorobenzonitrile: Similar structure but with fewer chlorine substitutions.
Uniqueness
2-Chloro-4-(3,5-dichlorophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an AR antagonist targeting a non-LBP site sets it apart from other similar compounds.
Properties
IUPAC Name |
2-chloro-4-(3,5-dichlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTWONBGMKFTSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742731 |
Source
|
Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-88-6 |
Source
|
Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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